molecular formula C8H15F2NO B8105438 3,3-Difluoro-1-propylpiperidin-4-ol

3,3-Difluoro-1-propylpiperidin-4-ol

Cat. No.: B8105438
M. Wt: 179.21 g/mol
InChI Key: CHZMXTHHKHUULC-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-propylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at position 4, a propyl group at position 1, and two fluorine atoms at position 3 of the piperidine ring.

Properties

IUPAC Name

3,3-difluoro-1-propylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-2-4-11-5-3-7(12)8(9,10)6-11/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZMXTHHKHUULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-propylpiperidin-4-ol typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-propylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-propylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-1-propylpiperidin-4-one, while reduction could produce 3,3-difluoro-1-propylpiperidine .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-1-propylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Medicine: In medicinal chemistry, this compound is investigated

Comparison with Similar Compounds

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

  • Structure : Features a methylsulfonylphenyl group at position 4 and a propyl group at position 1.
  • Key Difference: The 3,3-difluoro substitution in the target compound is replaced with a bulkier methylsulfonylphenyl group.

1-[...]-4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol ()

  • Structure : Contains a trifluoromethylphenyl group at position 4 and a complex isopropyl-cyclopentyl substituent.
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the 3,3-difluoro substitution. However, the additional cyclopentyl moiety may limit conformational flexibility, affecting target engagement .

Phenol, 3-[(3R,4R)-1-[3-(2-furanyl)propyl]-3,4-dimethyl-4-piperidinyl]- ()

  • Structure : Includes a furanylpropyl side chain and methyl groups at positions 3 and 3.
  • Key Difference : The absence of fluorine and presence of a furan ring suggest distinct electronic properties, possibly favoring interactions with aromatic residues in enzyme active sites .

Functional Group Variations and Implications

Compound Substituents Molecular Weight (g/mol) Key Properties
3,3-Difluoro-1-propylpiperidin-4-ol 3,3-F₂, 1-propyl, 4-OH ~179.24* High polarity, potential CNS penetration
4-(Methylsulfonyl)phenyl derivative 4-(SO₂Me-Ph), 1-propyl, 4-OH ~295.07* Enhanced steric bulk, reduced solubility
Trifluoromethylphenyl derivative 4-(CF₃-Ph), complex substituents ~450–500* High lipophilicity, metabolic stability

*Calculated based on structural formulas; experimental data unavailable in provided evidence.

  • Fluorine vs. Methylsulfonyl : The difluoro group offers a balance between electronegativity and steric demand, whereas the methylsulfonyl group may improve solubility but increase molecular weight .
  • Trifluoromethyl vs.

Limitations and Recommendations

The provided evidence lacks explicit data on this compound’s synthesis, bioactivity, or pharmacokinetics. Further studies should prioritize:

  • Experimental determination of LogP, pKa, and binding affinities.
  • Comparative in vitro/in vivo assays with the analogs listed in and .
  • Exploration of fluorinated piperidines in targeted drug delivery systems.

For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or primary literature beyond the provided patents.

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